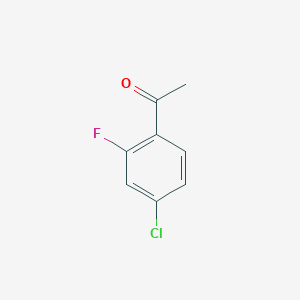

4'-Chloro-2'-fluoroacetophenone

Cat. No. B064128

Key on ui cas rn:

175711-83-8

M. Wt: 172.58 g/mol

InChI Key: OIGMDNONQJGUCF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07897600B2

Procedure details

In a 1 L round bottom flask combine 4′-chloro-2′-fluoroacetophenone (40 g, 231.8 mmol), heptane (120 mL), and methanol (16 mL). Cool to 0° C. and place under nitrogen. Dissolve sulfuryl chloride (21.5 mL, 1.15 equiv.) in heptane (120 mL) and charge to an addition funnel Add drop-wise to the reaction over 60 min. Stir for 2.5 h at 0° C.; a white precipitate forms during this time. Charge the addition funnel with 1 M sodium bicarbonate (400 mL) then add to the reaction drop-wise. After all gas evolution stops, filter the biphasic suspension to collect the title compound (38.18 g, 80%) as white needles. 1H NMR (DMSO-d6) δ 5.00 (d, 2H, J=2.5 Hz), 7.43 (m, 1H), 7.63 (m, 1H), 7.89 (t, 1H, J=8.4 Hz).

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([F:11])[CH:3]=1.CO.S(Cl)([Cl:17])(=O)=O.C(=O)(O)[O-].[Na+]>CCCCCCC>[Cl:17][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[F:11])=[O:10] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=C(C=C1)C(C)=O)F

|

Step Two

|

Name

|

|

|

Quantity

|

16 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

21.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir for 2.5 h at 0° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 1 L round bottom flask combine

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drop-wise to the reaction over 60 min

|

|

Duration

|

60 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then add to the reaction drop-wise

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter the biphasic suspension

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect the title compound (38.18 g, 80%) as white needles

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClCC(=O)C1=C(C=C(C=C1)Cl)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |